molecular formula C15H19N7O3 B2718374 2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923376-36-7

2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

Cat. No.: B2718374
CAS No.: 923376-36-7
M. Wt: 345.363
InChI Key: JRHYMVJXGUOGJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula C15H19N7O3. It contains multiple functional groups, including an allyl group, a triazino group, and an acetamide group.

Scientific Research Applications

Radioligand Development for A2B Adenosine Receptors

  • Research Application: The development of MRE 2029-F20 as a selective antagonist ligand for A2B adenosine receptors highlights the application of structurally complex compounds in creating specific radioligands. This research focuses on pharmacological characterization of human A2B adenosine receptor subtypes, which are significant in various physiological and pathological processes (Baraldi et al., 2004).

Allyl Rotation in Allylpalladium(II) Complexes

  • Research Application: The study of allyl rotation in new allylpalladium(II) complexes with pyrazolyl N-donor ligands provides insights into the behavior of allyl groups in complex molecules. This research could inform the synthesis and manipulation of compounds with allyl groups for various applications, including catalysis and materials science (Guerrero et al., 2004).

Enhancement of Phleomycin's Lethal Effect

  • Research Application: The synthesis of 2-substituted 6,9-di- and 6,8,9-tri-methylpurines as amplifiers of phleomycin's lethal effect on Escherichia coli cultures demonstrates the potential of modifying purine structures for enhancing antibiotic efficacy. This research could have implications for the design of drug adjuvants to improve treatment outcomes (Bhushan et al., 1975).

Molybdenum Catalyzed Eliminations

  • Research Application: The study on molybdenum-catalyzed eliminations of allylic acetates introduces a method for synthesizing complex dienes. Such research applications demonstrate the utility of molybdenum catalysis in organic synthesis, which could be relevant for the synthesis or modification of complex organic compounds (Trost et al., 1983).

Antimicrobial Activity of Heterocycles

  • Research Application: The synthesis and evaluation of new heterocycles incorporating an antipyrine moiety for antimicrobial activity underscore the potential of structurally diverse compounds in developing new antimicrobial agents. This area of research is crucial for addressing the growing challenge of antimicrobial resistance (Bondock et al., 2008).

Future Directions

Compounds of this class have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . Therefore, future research may focus on exploring these activities further and developing potential applications for this compound in the field of medicine.

Properties

IUPAC Name

2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3/c1-5-6-20-13(24)11-12(19(4)15(20)25)17-14-21(7-10(16)23)18-8(2)9(3)22(11)14/h5,9H,1,6-7H2,2-4H3,(H2,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHYMVJXGUOGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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